4-(1-Methyl-1H-pyrazol-4-yl)-2-(piperidin-3-yl)pyrimidine
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Overview
Description
4-(1-Methyl-1H-pyrazol-4-yl)-2-(piperidin-3-yl)pyrimidine is a heterocyclic compound that contains both pyrazole and pyrimidine rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methyl-1H-pyrazol-4-yl)-2-(piperidin-3-yl)pyrimidine typically involves the formation of the pyrazole and pyrimidine rings followed by their coupling. Common synthetic routes may include:
Formation of Pyrazole Ring: This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Formation of Pyrimidine Ring: This can be synthesized by the condensation of β-dicarbonyl compounds with amidines.
Coupling Reactions: The final step involves coupling the pyrazole and pyrimidine rings, which can be done using various coupling agents and catalysts.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group on the pyrazole ring.
Reduction: Reduction reactions could occur at the pyrimidine ring, potentially converting it to a dihydropyrimidine.
Substitution: The compound can undergo substitution reactions, especially at positions on the pyrazole and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a dihydropyrimidine.
Scientific Research Applications
4-(1-Methyl-1H-pyrazol-4-yl)-2-(piperidin-3-yl)pyrimidine may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigation as a potential therapeutic agent due to its heterocyclic structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(1-Methyl-1H-pyrazol-4-yl)-2-(piperidin-3-yl)pyrimidine would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, G-protein coupled receptors, or ion channels, and the pathways involved could be related to signal transduction, metabolism, or gene expression.
Comparison with Similar Compounds
Similar Compounds
4-(1-Methyl-1H-pyrazol-4-yl)-2-(piperidin-3-yl)pyrimidine: can be compared with other heterocyclic compounds such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of pyrazole and pyrimidine rings, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C13H17N5 |
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Molecular Weight |
243.31 g/mol |
IUPAC Name |
4-(1-methylpyrazol-4-yl)-2-piperidin-3-ylpyrimidine |
InChI |
InChI=1S/C13H17N5/c1-18-9-11(8-16-18)12-4-6-15-13(17-12)10-3-2-5-14-7-10/h4,6,8-10,14H,2-3,5,7H2,1H3 |
InChI Key |
MFEZLPIGVVRXGV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=NC(=NC=C2)C3CCCNC3 |
Origin of Product |
United States |
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